1,1,1-Trifluoropent-4-yn-2-amine
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Overview
Description
1,1,1-Trifluoropent-4-yn-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a pentyn-2-amine structure. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can significantly influence its reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of propargylic alcohols with trifluoromethylating agents under oxidative conditions . This process can be carried out using reagents such as 2-bromo-3,3,3-trifluoropropene or 1-chloro-3,3,3-trifluoropropene .
Industrial Production Methods
On an industrial scale, the production of 1,1,1-Trifluoropent-4-yn-2-amine may involve large-scale synthesis techniques that ensure high yield and purity. The use of recyclable chiral auxiliaries and nickel complexes has been reported for the efficient preparation of fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoropent-4-yn-2-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ynones.
Reduction: Formation of amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Propargylic alcohols with oxidizing agents.
Reduction: Hydrogenation using catalysts.
Substitution: Use of nucleophiles under basic conditions.
Major Products Formed
Oxidation: Trifluorobut-2-yn-1-ones.
Reduction: Trifluoropent-4-yn-2-amine derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
1,1,1-Trifluoropent-4-yn-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential use in drug design and development.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoropent-4-yn-2-amine involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluorobut-2-yn-1-one: Similar structure with a trifluoromethyl group.
2-Amino-4,4,4-trifluorobutanoic acid: Another fluorinated amine with different applications.
Properties
Molecular Formula |
C5H6F3N |
---|---|
Molecular Weight |
137.10 g/mol |
IUPAC Name |
1,1,1-trifluoropent-4-yn-2-amine |
InChI |
InChI=1S/C5H6F3N/c1-2-3-4(9)5(6,7)8/h1,4H,3,9H2 |
InChI Key |
BRLRMTGLMCIPNQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C(F)(F)F)N |
Origin of Product |
United States |
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